2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-9-4-6-11(7-5-9)13-18-19-14(24-13)17-12(22)10(2)23-15-20-16-8-21(15)3/h4-8,10H,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZQINJWNRBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with p-Tolylcarboxylic Acid
The 1,3,4-thiadiazole ring is synthesized via cyclization of p-tolylcarboxylic acid thiosemicarbazide under dehydrating conditions:
Reaction Conditions
- Reactants : p-Tolylcarboxylic acid (1.0 eq), thiosemicarbazide (1.2 eq)
- Reagent : Phosphorus oxychloride (POCl₃, 3.0 eq)
- Solvent : Anhydrous dichloroethane (DCE)
- Temperature : Reflux at 85°C for 6–8 hours
- Yield : 68–72%
Mechanistic Insight
POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating the formation of the thiadiazole ring through intramolecular nucleophilic attack (Figure 1).
Preparation of 4-Methyl-4H-1,2,4-triazole-3-thiol
Huisgen Cycloaddition Approach
The triazole-thiol precursor is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Procedure
- Azide Formation : Treat 4-methyl-1H-1,2,4-triazol-3-amine with sodium nitrite (NaNO₂) and HCl at 0–5°C to generate the diazonium intermediate.
- Thiolation : React with potassium ethyl xanthogenate (KSCSOEt) in ethanol/water (1:1) at 25°C for 12 hours.
- Acid Hydrolysis : Treat with 6M HCl to yield 4-methyl-4H-1,2,4-triazole-3-thiol.
Key Parameters
Thioether Formation and Propanamide Assembly
Nucleophilic Substitution for Thioether Linkage
The thiolate anion from 4-methyl-4H-1,2,4-triazole-3-thiol displaces a leaving group (e.g., bromide) on 2-bromopropanoyl chloride:
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DMF (anhydrous) |
| Temperature | 0°C → RT, 8 hours |
| Yield (2-(triazolylthio)propanoyl chloride) | 74% |
Amide Coupling with 5-(p-Tolyl)-1,3,4-thiadiazol-2-amine
The final step employs carbodiimide-mediated coupling:
Protocol
- Activation : Treat 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid with EDCl (1.5 eq) and HOBt (1.0 eq) in THF.
- Amination : Add 5-(p-tolyl)-1,3,4-thiadiazol-2-amine (1.0 eq) and stir at 25°C for 24 hours.
- Workup : Purify via silica gel chromatography (EtOAc/hexane 3:7).
Performance Metrics
Reaction Optimization and Challenges
Critical Process Parameters
Comparative analysis of coupling reagents (Table 1):
Table 1: Efficiency of Amide Coupling Reagents
| Reagent System | Yield (%) | Byproducts |
|---|---|---|
| EDCl/HOBt | 65 | <5% urea |
| HATU/DIPEA | 71 | 8% oxazolone |
| DCC/DMAP | 52 | 15% N-acylurea |
Solvent Effects on Thioether Formation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote triazole ring oxidation. Additives like 2,6-lutidine (10 mol%) suppress side reactions.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.89 (d, J = 8.2 Hz, 2H, p-tolyl-H)
- δ 3.92 (q, J = 6.8 Hz, 1H, CH(CH₃))
- δ 2.41 (s, 3H, Ar-CH₃)
- δ 1.51 (d, J = 6.8 Hz, 3H, CH₃)
IR (KBr) :
Applications and Derivatives
While specific biological data for this compound remain proprietary, structurally analogous 1,3,4-thiadiazole-triazole hybrids demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. A notable example is the evaluation of N-substituted triazoles against Xanthomonas oryzae and Fusarium graminearum, where certain derivatives displayed potent inhibitory effects .
Anticancer Properties
Several studies have focused on the anticancer potential of triazole derivatives. For example, compounds derived from 1,3,4-thiadiazole have been synthesized and tested against breast cancer cell lines. The results indicated that some compounds exhibited IC50 values lower than those of standard chemotherapy agents like cisplatin . This suggests that the compound may play a role in developing new cancer therapies.
Anti-inflammatory Effects
Triazole compounds have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable candidates for treating chronic inflammatory diseases. Research has indicated that specific triazole derivatives can reduce inflammation markers in vitro .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agriculture:
Fungicides and Herbicides
The unique structure of triazole compounds allows them to act as effective fungicides. Studies have shown that certain derivatives possess herbicidal properties against common agricultural pests . This application is critical for developing environmentally friendly agricultural practices.
Plant Growth Regulators
Triazoles can also function as plant growth regulators. Their ability to influence plant metabolism and growth patterns can enhance crop yields and resilience against environmental stresses .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study on Antimicrobial Activity :
- Anticancer Activity Assessment :
- Herbicidal Efficacy :
Mechanism of Action
The mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the biological processes it affects. The pathways involved might include inhibition of enzyme activity or disruption of cellular functions, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
What sets 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)propanamide represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various amines or thiadiazole derivatives under controlled conditions to yield the desired propanamide derivative. The procedure often employs solvents such as ethanol or dimethylformamide (DMF) and may utilize catalysts like triethylamine to enhance yields.
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 5.7 | |
| Compound B | MCF7 | 15.4 | |
| Compound C | A549 | 8.0 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored extensively. Studies show that these compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
The biological activity of the compound is primarily linked to its structural features:
- Triazole Ring : The 1,2,4-triazole moiety is known for its role in drug design due to its ability to form hydrogen bonds and coordinate with metal ions.
- Thioether Linkage : The thioether group enhances lipophilicity and may improve cellular uptake.
- Thiadiazole Substituent : This moiety is associated with various pharmacological effects including anti-inflammatory and analgesic properties.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings. For example:
- A study conducted by Abuo-Rahma et al. demonstrated that a series of triazole derivatives significantly inhibited tumor growth in xenograft models.
- Another investigation reported promising results in the treatment of fungal infections using triazole-based therapies.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions between the triazole-thiol and propanamide intermediates .
- Temperature and Time: Reactions typically proceed at 80–100°C for 6–12 hours; prolonged heating (>15 hours) may degrade thermally sensitive intermediates .
- Catalysts: Triethylamine or pyridine is used to neutralize HCl byproducts, improving reaction efficiency .
- Purification: Recrystallization from ethanol or propan-2-ol yields amorphous solids with >95% purity .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., methyl groups on the triazole and p-tolyl substituents) and confirm thioether bond formation .
- IR Spectroscopy: Peaks at 1650–1680 cm (amide C=O stretch) and 2550–2600 cm (S-H stretch, if present) validate functional groups .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]) and detects fragmentation patterns (e.g., loss of the thiadiazolyl moiety) .
Q. How should researchers evaluate the compound’s stability under varying pH and thermal conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (typically >200°C for triazole-thioethers) .
- pH Stability Studies: Incubate the compound in buffers (pH 1–13) for 24–72 hours, monitoring degradation via HPLC. Thiadiazole and triazole moieties are stable in neutral-to-alkaline conditions but hydrolyze under strong acids .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and binding affinity?
- Methodological Answer:
- DFT Calculations: Use B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity, favoring interactions with biological targets like kinase enzymes .
- Molecular Docking: Simulate binding to targets (e.g., EGFR tyrosine kinase) using AutoDock Vina. The thiadiazolyl group often occupies hydrophobic pockets, while the triazole interacts via hydrogen bonding .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Standardize Assays: Discrepancies arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Replicate studies under uniform protocols .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Target Validation: siRNA knockdown of suspected targets (e.g., COX-2) clarifies mechanism-specific effects .
Q. What are the key considerations for designing derivatives to enhance solubility without compromising activity?
- Methodological Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., –OH, –SOH) on the p-tolyl ring or propanamide chain. Avoid altering the triazole-thioether core, critical for target binding .
- Salt Formation: Synthesize sodium or potassium salts of the carboxylic acid derivatives to improve aqueous solubility (>5 mg/mL in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
